Caplyta

Description

Properties

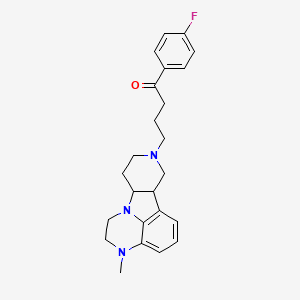

IUPAC Name |

1-(4-fluorophenyl)-4-(4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIIHACBCFLJET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lumateperone's Mechanism of Action at Serotonin 5-HT2A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687) is a novel atypical antipsychotic with a multifaceted pharmacological profile, central to which is its potent interaction with the serotonin (B10506) 5-HT2A receptor. This technical guide provides an in-depth exploration of lumateperone's mechanism of action at this key receptor, detailing its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. The information is curated for professionals in neuroscience research and drug development, presenting quantitative data in a structured format, outlining detailed experimental methodologies, and visualizing complex pathways to facilitate a comprehensive understanding of this next-generation therapeutic agent.

Core Tenets of Lumateperone's Interaction with 5-HT2A Receptors

Lumateperone is a potent serotonin 5-HT2A receptor antagonist.[1][2][3] Its high affinity for this receptor, significantly greater than for the dopamine (B1211576) D2 receptor, is a cornerstone of its therapeutic efficacy and favorable side-effect profile.[1][3] At lower doses, lumateperone's effects are predominantly driven by its high occupancy of 5-HT2A receptors, contributing to its effects on sleep and anxiety. As the dose increases, it engages other targets, including dopamine and serotonin transporters, to achieve its antipsychotic effects.[4]

Quantitative Analysis of Lumateperone's 5-HT2A Receptor Binding and Functional Potency

The interaction of lumateperone with the 5-HT2A receptor has been extensively quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its binding affinity, functional potency, and receptor occupancy.

Table 1: In Vitro Binding Affinity (Ki) of Lumateperone at the 5-HT2A Receptor and Other Key Targets

| Target | Binding Affinity (Ki, nM) |

| Serotonin 5-HT2A | 0.54 [1] |

| Dopamine D2 | 32[1] |

| Serotonin Transporter (SERT) | 33[5] |

| Dopamine D1 | 41[5] |

| Alpha-1A Adrenergic | <100[5] |

| Alpha-1B Adrenergic | <100[5] |

| Muscarinic M1-M5 | >1000[5] |

| Histamine H1 | >1000[5] |

Table 2: In Vitro and In Vivo Functional Antagonism of Lumateperone at the 5-HT2A Receptor

| Assay Type | Parameter | Value |

| In Vitro Functional Assay (Calcium Fluorescence) | IC50 | 7 nM [6] |

| In Vivo Functional Assay (DOI-Induced Head-twitch in mice) | ID50 | 0.09 mg/kg [7] |

Table 3: In Vivo 5-HT2A Receptor Occupancy of Lumateperone in Humans (PET Studies)

| Dose | Receptor Occupancy (%) | Study Population |

| 10 mg | >80% [7] | Healthy Volunteers [7] |

| 40 mg | Up to 39% (D2), 33% (SERT) [7] | Healthy Volunteers [7] |

| 60 mg | ~39% (D2) [3][8] | Patients with Schizophrenia [3][8] |

Signaling Pathways Modulated by Lumateperone at the 5-HT2A Receptor

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. However, it can also engage other signaling cascades, including those mediated by β-arrestins. Lumateperone, as a potent antagonist, blocks the activation of these pathways by endogenous serotonin.

Canonical Gq/11 Signaling Pathway

Upon activation by an agonist like serotonin, the 5-HT2A receptor couples to Gq/11 proteins. This initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Lumateperone's antagonism at the 5-HT2A receptor effectively blocks this entire downstream signaling cascade.

References

- 1. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lumateperone in schizophrenia: a profile of its use [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. S44. LUMATEPERONE (ITI-007) FOR THE TREATMENT OF SCHIZOPHRENIA: PLACEBO-CONTROLLED CLINICAL TRIALS AND AN OPEN-LABEL SAFETY SWITCHING STUDY - PMC [pmc.ncbi.nlm.nih.gov]

Caplyta (Lumateperone): A Comprehensive Technical Review of its Modulation of Dopaminergic and Glutamatergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caplyta® (lumateperone) is a novel second-generation antipsychotic approved for the treatment of schizophrenia and bipolar depression. Its clinical efficacy is attributed to a unique pharmacological profile that deviates from traditional antipsychotics, primarily through its concurrent modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmitter systems. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its intricate interplay with dopaminergic and glutamatergic pathways. The following sections detail the quantitative pharmacology, key experimental findings, and the underlying signaling cascades influenced by this innovative therapeutic agent.

Quantitative Pharmacology: Receptor Binding and Occupancy

Lumateperone (B1672687) exhibits a distinct receptor binding profile characterized by a high affinity for serotonin 5-HT2A receptors, moderate affinity for dopamine D2 and D1 receptors, and the serotonin transporter (SERT), with low affinity for histaminergic and muscarinic receptors, which is thought to contribute to its favorable side-effect profile.[1][2][3][4][5][6]

Table 1: Receptor Binding Affinities (Ki, nM) of Lumateperone

| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference(s) |

| Serotonin 5-HT2A | 0.54 | [1][4][7][8][9] |

| Dopamine D2 | 32 | [2][3][4][5][7][8][9] |

| Dopamine D1 | 41-52 | [2][4][5][9] |

| Serotonin Transporter (SERT) | 33-62 | [3][4][5][7][8][9] |

| Alpha-1A Adrenergic | <100 | [2][5] |

| Alpha-1B Adrenergic | <100 | [2][5] |

| Dopamine D4 | <100 | [2] |

| Histamine H1 | >1000 | [4] |

| Muscarinic M1-5 | >1000 | [5] |

Note: Ki values represent the concentration of the drug that binds to 50% of the receptors in in vitro studies. A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Receptor/Transporter Occupancy

| Target | Dose | Occupancy | Study Population | Reference(s) |

| Serotonin 5-HT2A | 10 mg (single dose) | >80% (cortical) | Healthy Volunteers | [1][10] |

| Dopamine D2 | 10 mg (single dose) | ~12% (striatal) | Healthy Volunteers | [7][10] |

| Dopamine D2 | 40 mg (single dose) | up to 39% (striatal) | Healthy Volunteers | [7][10] |

| Dopamine D2 | 60 mg (steady state) | ~39% (dorsal striatal) | Patients with Schizophrenia | [7][11][12] |

| Serotonin Transporter (SERT) | 40 mg (single dose) | 8% - 33% (striatal) | Healthy Volunteers | [1][10] |

Modulation of the Dopaminergic Pathway

This compound's interaction with the dopaminergic system is multifaceted and distinguishes it from many other antipsychotics. It acts as a dopamine receptor phosphoprotein modulator (DPPM), exhibiting both presynaptic partial agonist and postsynaptic antagonist activity at D2 receptors.[2][8][10][13][14][15] This dual action is thought to result in a more efficient reduction of dopaminergic signaling without the high levels of D2 receptor blockade associated with extrapyramidal symptoms and hyperprolactinemia.[7][10][13][15]

The lower D2 receptor occupancy of this compound at clinically effective doses (<40%) compared to the typical 60-80% occupancy required for many other antipsychotics is a key feature.[10][16][17] This may be explained by its presynaptic partial agonism, which helps to maintain a degree of feedback inhibition on dopamine release, thereby reducing the need for high postsynaptic blockade.[16][18] Furthermore, this compound shows some selectivity for mesolimbic and mesocortical dopamine pathways over the nigrostriatal pathway, which is also believed to contribute to its favorable motor side-effect profile.[2][7][13]

Modulation of the Glutamatergic Pathway

A novel aspect of this compound's mechanism is its indirect modulation of the glutamate system, which is implicated in the negative and cognitive symptoms of schizophrenia.[3][13][14][17] this compound enhances the function of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][17] This effect is not due to direct binding to these receptors but is believed to be mediated downstream of dopamine D1 receptor activation.[1][2][17]

Preclinical studies have shown that lumateperone increases the phosphorylation of the GluN2B subunit of the NMDA receptor.[1][13] This phosphorylation is thought to enhance NMDA receptor function.[1] Additionally, this compound promotes AMPA receptor trafficking and function through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] This combined action on both NMDA and AMPA receptors may contribute to improvements in mood, cognition, and negative symptoms.[1][3][19]

Experimental Protocols

The characterization of this compound's unique pharmacological profile has been established through a series of preclinical and clinical studies. Below are summaries of the key experimental methodologies employed.

Radioligand Displacement Assays

-

Objective: To determine the binding affinity (Ki) of lumateperone for various neurotransmitter receptors and transporters.

-

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the specific receptor of interest (e.g., CHO cells expressing human D2 receptors) or from brain tissue are prepared.

-

Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds specifically to the target receptor and is radioactive) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled lumateperone.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity in the filtered material is measured using a scintillation counter.

-

Data Analysis: The concentration of lumateperone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[4]

-

In Vivo Microdialysis

-

Objective: To measure extracellular levels of dopamine and glutamate in specific brain regions of freely moving animals following lumateperone administration.

-

General Protocol:

-

Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., prefrontal cortex or striatum) of a rat.

-

Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.

-

Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate. The resulting dialysate is collected at regular intervals.

-

Drug Administration: After a stable baseline of neurotransmitter levels is established, lumateperone or a vehicle is administered to the animal.

-

Analysis: The concentration of dopamine and glutamate in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[19]

-

In Vitro Electrophysiology

-

Objective: To assess the effects of lumateperone on NMDA- and AMPA-induced currents in neurons.

-

General Protocol:

-

Brain Slice Preparation: Acute brain slices containing the region of interest (e.g., medial prefrontal cortex) are prepared from rats.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are obtained from individual neurons within the brain slice. This technique allows for the measurement of ion currents flowing across the cell membrane.

-

Agonist Application: NMDA or AMPA is applied to the neuron to evoke an inward electrical current.

-

Lumateperone Application: The effect of lumateperone on these agonist-induced currents is measured by applying it to the bath solution.

-

Data Analysis: The amplitude and kinetics of the NMDA- and AMPA-mediated currents are compared before and after the application of lumateperone. To confirm the D1-dependency, these experiments can be repeated in the presence of a D1 receptor antagonist.[19]

-

Conclusion

This compound (lumateperone) represents a significant advancement in psychopharmacology, offering a novel mechanism of action that extends beyond simple dopamine receptor blockade. Its intricate modulation of both dopaminergic and glutamatergic pathways, characterized by a dual action at D2 receptors and indirect enhancement of NMDA and AMPA receptor function, provides a plausible basis for its broad spectrum of efficacy in treating the complex symptoms of schizophrenia and bipolar depression. The quantitative data from receptor binding and occupancy studies, combined with functional data from preclinical and clinical trials, underscore its unique profile. For drug development professionals, the multifaceted pharmacology of lumateperone highlights the potential of targeting multiple neurotransmitter systems simultaneously to achieve a more comprehensive therapeutic effect with an improved safety and tolerability profile. Further research into the long-term effects of its glutamatergic modulation will be crucial in fully elucidating its therapeutic potential and informing the development of future generations of neuropsychiatric drugs.

References

- 1. Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Lumateperone for the Treatment of Adults With Schizophrenia: a Systematic Review [ouci.dntb.gov.ua]

- 5. Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Differential modulation of NMDA and AMPA receptors by cellular prion protein and copper ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lumateperone for the Treatment of Major Depressive Disorder With Mixed Features or Bipolar Depression With Mixed Features: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. psychiatryonline.org [psychiatryonline.org]

- 15. researchgate.net [researchgate.net]

- 16. Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdn.mdedge.com [cdn.mdedge.com]

- 18. termedia.pl [termedia.pl]

- 19. researchgate.net [researchgate.net]

Lumateperone Tosylate: An In-Depth Technical Review of its In Vitro Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687), as the tosylate salt, is a novel atypical antipsychotic with a multifaceted pharmacological profile. Its therapeutic efficacy is believed to stem from its unique and simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmitter systems. This technical guide provides a comprehensive overview of the in vitro receptor binding profile of lumateperone, offering a detailed examination of its affinities for various central nervous system targets. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in the fields of neuropharmacology and drug development.

Core Receptor Binding Profile

Lumateperone exhibits a distinct binding affinity profile, characterized by high-affinity antagonism at the serotonin 5-HT2A receptor, coupled with moderate affinity for dopamine D2 receptors and the serotonin transporter (SERT). This profile distinguishes it from other atypical antipsychotics and is thought to contribute to its favorable side-effect profile, particularly with regard to extrapyramidal symptoms and hyperprolactinemia.

Quantitative Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of lumateperone for a range of primary and secondary targets. The data has been compiled from various radioligand binding studies.

| Receptor/Transporter | Ki (nM) | Notes |

| Serotonin Receptors | ||

| 5-HT2A | 0.54[1][2] | Potent antagonist activity. This high affinity is a cornerstone of its mechanism. |

| Serotonin Transporter (SERT) | 33 - 62[3][1] | Moderate affinity, suggesting a role in serotonin reuptake inhibition. |

| 5-HT2C | 173[4] | Low affinity. |

| Dopamine Receptors | ||

| D2 | 32[1][2] | Moderate affinity. Acts as a presynaptic partial agonist and postsynaptic antagonist.[5] |

| D1 | 41 - 52[2] | Moderate affinity. |

| D4 | < 100[6] | Moderate affinity. |

| Adrenergic Receptors | ||

| Alpha-1A & Alpha-1B | < 100[6] | Moderate affinity. |

| Other Receptors | ||

| Histamine H1 | > 1000[4] | Very low affinity, predicting a low potential for sedation and weight gain. |

| Muscarinic M1 | > 1000 | Very low affinity, suggesting a low likelihood of anticholinergic side effects. |

Key Signaling Pathways and Mechanism of Action

Lumateperone's pharmacological activity is not limited to direct receptor binding but also involves the modulation of downstream signaling cascades. A key aspect of its mechanism is the interplay between the serotonergic, dopaminergic, and glutamatergic systems.

Serotonin 5-HT2A and Dopamine D2 Receptor Interplay

The high 5-HT2A to D2 receptor affinity ratio is a critical feature of lumateperone. Antagonism of 5-HT2A receptors is thought to enhance dopamine release in certain brain regions, which may counteract the effects of D2 receptor blockade, potentially leading to a lower incidence of extrapyramidal symptoms.

Caption: Lumateperone's dual antagonism at 5-HT2A and D2 receptors.

Glutamatergic Modulation and mTOR Pathway

Lumateperone also indirectly modulates the glutamatergic system, which is implicated in the cognitive and negative symptoms of schizophrenia. Evidence suggests that lumateperone enhances NMDA and AMPA receptor-mediated signaling.[7] This effect is, in part, dependent on dopamine D1 receptor activation and involves the phosphorylation of the GluN2B subunit of the NMDA receptor.[4] Furthermore, lumateperone has been shown to promote AMPA receptor trafficking and function through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[4]

Caption: Glutamatergic modulation by lumateperone via D1 and mTOR pathways.

Experimental Protocols

The determination of lumateperone's binding affinities is primarily achieved through competitive radioligand binding assays. The following sections outline a generalized yet detailed protocol representative of the methodologies employed in such studies.

General Workflow for Radioligand Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

Detailed Methodologies

1. Membrane Preparation:

-

Source: Recombinant cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., 5-HT2A, D2) or tissue homogenates from specific brain regions (e.g., rat frontal cortex for 5-HT2A).

-

Procedure:

-

Cells or tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method (e.g., BCA protein assay).

-

2. Competitive Radioligand Binding Assay:

-

Materials:

-

Prepared cell membranes.

-

Radioligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).

-

Serial dilutions of lumateperone tosylate.

-

A "cold" (non-radiolabeled) ligand for the determination of non-specific binding (e.g., unlabeled ketanserin (B1673593) or haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

96-well filter plates (e.g., GF/B or GF/C glass fiber filters).

-

Scintillation cocktail.

-

-

Procedure:

-

In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of lumateperone and a constant amount of the membrane preparation.

-

Three sets of reactions are typically performed:

-

Total Binding: Membranes + Radioligand.

-

Non-specific Binding: Membranes + Radioligand + a high concentration of the cold ligand.

-

Competition: Membranes + Radioligand + serial dilutions of lumateperone.

-

-

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

The incubation is terminated by rapid filtration through the filter plates using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added to each well.

-

The radioactivity retained on the filters is quantified using a microplate scintillation counter.

-

3. Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of lumateperone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

The in vitro receptor binding profile of lumateperone tosylate reveals a unique pharmacological signature that underpins its clinical efficacy and favorable tolerability. Its high affinity for 5-HT2A receptors, combined with moderate affinity for D2 receptors and the serotonin transporter, and its indirect modulation of the glutamatergic system, positions it as a significant advancement in the treatment of schizophrenia and other neuropsychiatric disorders. The detailed methodologies provided in this guide offer a foundational understanding of the experimental approaches used to characterize this and other novel therapeutic agents, serving as a valuable resource for the scientific community.

References

- 1. medkoo.com [medkoo.com]

- 2. lumateperone Tosylate | 5-HT Receptor | Dopamine Receptor | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indirect Modulation of NMDA and AMPA Receptor Neurotransmission by Lumateperone: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the mechanisms by which lumateperone (B1672687), an atypical antipsychotic, modulates N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor neurotransmission. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of neuropharmacology and central nervous system (CNS) therapeutics.

Executive Summary

Lumateperone's therapeutic effects are attributed to its unique pharmacological profile, characterized by a simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) systems.[1] Notably, lumateperone does not directly bind to NMDA or AMPA receptors. Instead, it indirectly enhances their function through a sophisticated interplay of actions at other key neural targets. This guide will detail the signaling pathways, present the quantitative data supporting these mechanisms, and outline the experimental protocols used to elucidate these effects.

Core Mechanism of Action: An Indirect Approach to Glutamatergic Modulation

Lumateperone's influence on NMDA and AMPA receptor activity is primarily a downstream consequence of its engagement with the dopamine D1 receptor and its regulation of the mTOR signaling pathway.

D1 Receptor-Dependent Phosphorylation of NMDA Receptors

A pivotal aspect of lumateperone's mechanism is its ability to act as a dopamine D1 receptor agonist.[2] This engagement initiates a signaling cascade that leads to the phosphorylation of the GluN2B subunit of the NMDA receptor.[3][4][5] This phosphorylation event is critical as it enhances NMDA receptor function, which is often impaired in conditions like schizophrenia.[2][3][6]

mTOR Pathway-Mediated Enhancement of AMPA Receptor Function

In addition to its effects on NMDA receptors, lumateperone promotes the trafficking and functional activity of AMPA receptors.[7] This is achieved through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7][8] The precise upstream and downstream effectors of lumateperone on this pathway are a continuing area of investigation.

Quantitative Data: Receptor Binding Affinities and Functional Outcomes

The following tables summarize the key quantitative data that define lumateperone's pharmacological profile and its effects on downstream targets related to NMDA and AMPA receptor signaling.

| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference(s) |

| Serotonin 5-HT2A | 0.54 | [4][5] |

| Dopamine D2 | 32 | [4][5] |

| Dopamine D1 | 52 | [3] |

| Serotonin Transporter (SERT) | 33-62 | [3][4] |

Table 1: Lumateperone Receptor and Transporter Binding Affinities

| Experimental Model | Lumateperone Dose | Measured Effect | Reference(s) |

| Mouse Nucleus Accumbens | 3 mg/kg (oral) | Increased phosphorylation of GluN2B at Tyrosine 1472 | [7] |

| Rat Medial Prefrontal Cortex (mPFC) | Not specified | Facilitated NMDA and AMPA receptor-mediated currents | [9] |

| Rat Medial Prefrontal Cortex (mPFC) | Not specified | Significantly increased dopamine and glutamate release | [9] |

Table 2: Functional Effects of Lumateperone on Glutamatergic Systems

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for assessing lumateperone's effects.

Caption: D1 Receptor-Dependent NMDA Receptor Phosphorylation Pathway.

Caption: mTOR-Mediated AMPA Receptor Trafficking and Function.

Caption: Workflow for Investigating Lumateperone's Glutamatergic Effects.

Experimental Protocols: Methodological Approaches

The elucidation of lumateperone's effects on NMDA and AMPA receptor neurotransmission has been achieved through a combination of established preclinical methodologies.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of lumateperone for its primary targets.

-

Objective: To quantify the affinity of lumateperone for serotonin (5-HT2A), dopamine (D1, D2), and serotonin transporter (SERT) sites.

-

General Procedure:

-

Membrane Preparation: Homogenized tissue or cells expressing the receptor of interest are prepared.

-

Incubation: Membranes are incubated with a specific radiolabeled ligand and varying concentrations of unlabeled lumateperone.

-

Separation: Bound and free radioligand are separated via filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: IC50 values are determined and converted to Ki values to reflect the binding affinity.

-

In Vitro Electrophysiology

Whole-cell patch-clamp recordings in brain slices are utilized to directly measure the functional consequences of lumateperone on NMDA and AMPA receptor-mediated currents.

-

Objective: To assess the effect of lumateperone on NMDA- and AMPA-induced currents in neurons (e.g., pyramidal cells in the medial prefrontal cortex).[9]

-

General Procedure:

-

Brain Slice Preparation: Acute brain slices containing the region of interest are prepared.

-

Recording: Whole-cell patch-clamp recordings are established from individual neurons.

-

Drug Application: NMDA or AMPA is applied to evoke receptor-mediated currents. Lumateperone is then introduced into the bath to observe its modulatory effects.

-

Data Acquisition: Changes in the amplitude and kinetics of the evoked currents are recorded and analyzed.

-

In Vivo Microdialysis and Amperometry

These techniques allow for the real-time measurement of neurotransmitter levels in the brains of freely moving animals, providing insight into the in vivo effects of lumateperone on neurochemistry.

-

Objective: To measure changes in extracellular dopamine and glutamate concentrations in specific brain regions (e.g., mPFC) following lumateperone administration.[9]

-

General Procedure:

-

Probe Implantation: A microdialysis probe is surgically implanted into the target brain region.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid.

-

Sample Collection: Dialysate samples containing extracellular fluid are collected at regular intervals.

-

Analysis: Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) or other sensitive analytical methods.

-

Conditioned Avoidance Response (CAR) Test

The CAR test is a behavioral assay used to predict the antipsychotic-like potential of a compound.

-

Objective: To determine if lumateperone exhibits antipsychotic-like activity in a behavioral model.[9]

-

General Procedure:

-

Training: An animal is trained to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a tone or light).

-

Drug Administration: Lumateperone is administered to the trained animals.

-

Testing: The ability of the drug to suppress the conditioned avoidance response without impairing the escape response to the aversive stimulus is measured.

-

Conclusion

Lumateperone represents a significant advancement in the pharmacological treatment of schizophrenia and other neuropsychiatric disorders. Its ability to indirectly modulate and enhance NMDA and AMPA receptor neurotransmission via D1 receptor agonism and mTOR pathway activation, respectively, provides a novel therapeutic avenue. This multifaceted mechanism of action likely contributes to its broad efficacy across a range of symptoms and its favorable side-effect profile. Further research into the specific molecular interactions within these signaling pathways will continue to refine our understanding of this innovative therapeutic agent.

References

- 1. A review of the pharmacology and clinical profile of lumateperone for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. SMPDB [smpdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Lumateperone: A Technical Guide to its Molecular Structure, Chemical Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumateperone (B1672687) is a novel second-generation atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1][2] Its unique pharmacological profile, characterized by simultaneous modulation of serotonergic, dopaminergic, and glutamatergic neurotransmission, distinguishes it from other antipsychotics.[1][3] This technical guide provides an in-depth overview of the molecular structure, chemical properties, and multifaceted pharmacological actions of lumateperone, including its receptor binding affinities, mechanism of action, and the experimental methodologies used for its characterization.

Molecular Structure and Chemical Properties

Lumateperone, with the chemical name 1-(4-fluorophenyl)-4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)butan-1-one, is a pyridopyrroloquinoxaline and butyrophenone (B1668137) derivative.[4][5] It is a chiral compound with a tetracyclic core.[4] Lumateperone is marketed as a tosylate salt.[2]

Table 1: Chemical and Physical Properties of Lumateperone

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₈FN₃O | [6][7] |

| Molecular Weight | 393.5 g/mol | [2][7] |

| CAS Number | 313368-91-1 | [2] |

| InChI Key | HOIIHACBCFLJET-SFTDATJTSA-N | [4][7] |

| SMILES | CN1CCN2[C@@]3([H])CCN(CCCC(=O)c4ccc(cc4)F)C[C@@]3([H])c5cccc1c52 | [7] |

Synthesis

The synthesis of lumateperone is a multi-step process that involves the formation of its characteristic tetracyclic core. A key step in several reported synthetic routes is a Fischer indole (B1671886) synthesis to construct the indole fragment of the molecule.[4][8] One common approach begins with the reaction of a hydrazine (B178648) derivative with a cyclic ketone under acidic conditions to form a tricyclic indole.[4] This is followed by a series of reactions including reduction, diastereomeric resolution to obtain the desired chirally pure cis-indoline, and subsequent N-alkylation and cyclization steps to form the final tetracyclic structure.[4][9] The final step typically involves N-alkylation with 4-chloro-1-(4-fluorophenyl)butan-1-one.[8]

Pharmacodynamics: A Multi-Target Mechanism of Action

Lumateperone's therapeutic effects are attributed to its complex and nuanced interactions with multiple neurotransmitter systems.[1][3] It acts as a potent antagonist at serotonin (B10506) 5-HT₂ₐ receptors, a presynaptic partial agonist and postsynaptic antagonist at dopamine (B1211576) D₂ receptors, and an inhibitor of the serotonin transporter (SERT).[1][10] Furthermore, it indirectly modulates glutamatergic neurotransmission.[9]

Receptor Binding Profile

Lumateperone exhibits a distinct receptor binding profile, with a significantly higher affinity for 5-HT₂ₐ receptors compared to D₂ receptors.[11][12] This high 5-HT₂ₐ to D₂ affinity ratio is thought to contribute to its favorable side effect profile, particularly the low incidence of extrapyramidal symptoms (EPS).[12]

Table 2: Receptor and Transporter Binding Affinities (Ki) of Lumateperone

| Target | Ki (nM) | Reference(s) |

| Serotonin 5-HT₂ₐ Receptor | 0.54 | [1][10][12][13][14] |

| Dopamine D₂ Receptor | 32 | [1][12][13][14] |

| Serotonin Transporter (SERT) | 33 - 62 | [1][12][15] |

| Dopamine D₁ Receptor | 52 | [1][10][13] |

| Dopamine D₄ Receptor | 39.7 - 104 | [8][12] |

| α₁ Adrenergic Receptors | 73 | [1] |

| 5-HT₂C Serotonin Subtype Receptors | 173 | [1] |

| H₁ Histamine Receptors | > 1000 | [1] |

Signaling Pathways

Lumateperone's engagement with its primary targets initiates a cascade of downstream signaling events that ultimately modulate neuronal activity.

As a potent 5-HT₂ₐ receptor antagonist, lumateperone blocks the activity of this receptor, which is coupled to the Gq/G₁₁ signaling pathway.[1] This antagonism is believed to contribute to its antipsychotic and antidepressant effects, as well as its low risk of EPS.[4][12]

Lumateperone exhibits a dual action at D₂ receptors, acting as a partial agonist at presynaptic autoreceptors and an antagonist at postsynaptic receptors.[3][11] This unique mechanism is thought to fine-tune dopaminergic neurotransmission, reducing dopamine release presynaptically while blocking its effects postsynaptically.[9] This contributes to its antipsychotic efficacy with a lower D₂ receptor occupancy (around 39-40%) compared to other antipsychotics, which may explain the reduced risk of motor side effects.[4][16]

Lumateperone is also an inhibitor of the serotonin transporter, which is the mechanism of action for selective serotonin reuptake inhibitors (SSRIs).[3] This action increases the levels of serotonin in the synaptic cleft, which may contribute to its antidepressant effects and its efficacy against the negative symptoms of schizophrenia.[3][9]

Lumateperone indirectly enhances glutamatergic neurotransmission.[9] It has been shown to increase the phosphorylation of the GluN2B subunit of NMDA receptors through a D₁ receptor-dependent mechanism.[4][9] This modulation of the glutamate (B1630785) system may play a role in improving cognitive function and addressing the negative symptoms of schizophrenia.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Lumateperone | NROChemistry [nrochemistry.com]

- 5. Lumateperone synthesis - chemicalbook [chemicalbook.com]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia [mdpi.com]

- 8. New synthesis of a late-stage tetracyclic key intermediate of lumateperone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Lumateperone for Schizophrenia · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 14. innoprot.com [innoprot.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. elifesciences.org [elifesciences.org]

Early-Phase Clinical Trial Data on Caplyta (Lumateperone) for Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caplyta (lumateperone) is an atypical antipsychotic approved for the treatment of schizophrenia in adults.[1][2] Its unique pharmacological profile, characterized by simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission, distinguishes it from other second-generation antipsychotics.[2][3] This technical guide provides an in-depth overview of the early-phase clinical trial data for lumateperone (B1672687) in the treatment of schizophrenia, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action

The therapeutic effects of lumateperone are thought to be mediated through a combination of antagonist activity at central serotonin 5-HT2A receptors and postsynaptic antagonist activity at central dopamine D2 receptors.[4] It exhibits a high affinity for 5-HT2A receptors and a moderate affinity for D2 receptors.[1][3] This profile allows for antipsychotic efficacy at doses that result in lower D2 receptor occupancy compared to many other antipsychotics, potentially leading to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia.[3][5] Furthermore, lumateperone demonstrates moderate affinity for the serotonin transporter (SERT) and dopamine D1 receptors, which may contribute to its effects on negative symptoms and cognitive function.[1][4]

Signaling Pathway

The proposed mechanism of action for lumateperone involves the modulation of key neurotransmitter systems implicated in the pathophysiology of schizophrenia.

Caption: Proposed mechanism of action of this compound (lumateperone).

Early-Phase Clinical Trial Data

Pharmacokinetic and Pharmacodynamic Studies (Phase 1)

Phase 1 studies were designed to evaluate the safety, tolerability, and pharmacokinetic profile of lumateperone in healthy volunteers and patients with stable schizophrenia.

Table 1: Summary of Key Phase 1 Study Findings

| Study Identifier | Population | Dosage | Key Findings |

| ITI-007-020 (NCT04779177) | Adolescents (13-17 years) with stable schizophrenia or schizoaffective disorder | 28 mg and 42 mg daily for 5 days | Primary endpoints were pharmacokinetic measures (Cmax, Tmax, AUC, T½).[6] |

| Not specified | Patients with stable schizophrenia (n=10) | 60 mg single dose | Mean dopamine D2 receptor occupancy of 39%. Well-tolerated with no significant motor disturbances or increased prolactin levels.[5] |

| Not specified | Not specified | Not specified | No statistically significant alterations in vital signs, ECGs, or clinical chemistry. Most frequent adverse events were mild-to-moderate headache and mild sedation.[6] |

Proof-of-Concept and Dose-Finding Studies (Phase 2)

Phase 2 studies aimed to establish the efficacy and optimal dosage of lumateperone for treating acute exacerbations of schizophrenia.

Table 2: Summary of Key Phase 2/3 Efficacy and Safety Data

| Study Identifier | Duration | Treatment Arms | N | Primary Endpoint | Key Efficacy Results (vs. Placebo) | Key Safety Findings |

| ITI-007-005 (NCT01499563) | 4 weeks | Lumateperone 60 mg, Risperidone 4 mg, Placebo | 335 | Change from baseline in PANSS total score | Lumateperone 60 mg showed significant improvement.[6][7] | Lower weight gain and reduced levels of prolactin, glucose, cholesterol, and triglycerides compared to risperidone.[6] |

| ITI-007-301 (NCT02282761) | 4 weeks | Lumateperone 28 mg, Lumateperone 42 mg, Placebo | 450 | Change from baseline in PANSS total score | Lumateperone 42 mg showed a statistically significant improvement (-4.2 LSMD).[8] | Favorable safety profile with no relevant motor, cardiometabolic, or endocrine adverse effects compared to placebo.[8] |

| ITI-007-302 (NCT02469155) | 6 weeks | Lumateperone 20 mg, Lumateperone 60 mg, Risperidone 4 mg, Placebo | Not specified | Change from baseline in PANSS total score | Did not demonstrate efficacy, potentially due to a high placebo response rate.[6][7] | Not specified |

| ITI-007-303 (NCT03817528) | 6 weeks (open-label) | Switch to Lumateperone 60 mg | 301 | Safety and tolerability | Patients remained stable or showed improvement in PANSS total score.[6] | Well-tolerated with a low incidence of extrapyramidal symptoms (1.0%). Significant improvements in metabolic parameters.[5] |

PANSS: Positive and Negative Syndrome Scale; LSMD: Least-squares mean difference

Experimental Protocols

Representative Phase 2/3 Study Design (ITI-007-301)

The ITI-007-301 study was a randomized, double-blind, placebo-controlled, phase 3 clinical trial conducted at 12 sites in the United States.[8]

Inclusion Criteria:

-

Age 18 to 60 years.

-

Diagnosis of schizophrenia.

-

Experiencing an acute exacerbation of psychosis.[8]

Exclusion Criteria:

-

Significant medical conditions.

-

Substance use disorders.

Randomization and Blinding:

-

Patients were randomized in a 1:1:1 ratio to receive lumateperone 28 mg, lumateperone 42 mg, or placebo once daily for 4 weeks.[8]

-

The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.

Assessments:

-

Primary Efficacy Endpoint: Mean change from baseline to day 28 in the Positive and Negative Syndrome Scale (PANSS) total score.[8]

-

Key Secondary Efficacy Endpoint: Change from baseline in the Clinical Global Impression-Severity (CGI-S) score.[8]

-

Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters (including metabolic profiles).[8]

Caption: Experimental workflow for a typical Phase 2/3 clinical trial of this compound.

Conclusion

The early-phase clinical trial data for lumateperone in schizophrenia demonstrate a favorable efficacy and safety profile. The unique mechanism of action, with high 5-HT2A and moderate D2 receptor antagonism, appears to translate into clinically meaningful antipsychotic effects with a low incidence of extrapyramidal and metabolic side effects.[3][6] The data from these foundational studies have supported the further development and approval of this compound as a valuable treatment option for adults with schizophrenia.

References

- 1. caplytahcp.com [caplytahcp.com]

- 2. Illuminating Hope for Mental Health: A Drug Review on Lumateperone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Lumateperone for Schizophrenia · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 6. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review [mdpi.com]

- 7. psychiatrist.com [psychiatrist.com]

- 8. Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Lumateperone: A Multifaceted Modulator for Neurodegenerative Disorders

A Technical Whitepaper on the Preclinical and Clinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumateperone (B1672687), an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression, presents a compelling pharmacological profile for potential applications in neurodegenerative disorders.[1][2] Its unique mechanism of action, encompassing synergistic modulation of serotonergic, dopamatergic, and glutamatergic systems, offers a multi-pronged approach to address the complex pathologies underlying diseases such as Alzheimer's, Parkinson's, and Huntington's.[1][3][4][5] This technical guide provides an in-depth analysis of the core pharmacology of lumateperone, summarizes key preclinical and clinical findings, and outlines detailed experimental methodologies to facilitate further research in this promising area.

Core Pharmacology of Lumateperone

Lumateperone's distinct pharmacological profile stems from its nuanced interactions with several key neurotransmitter systems.[1][3][4][5]

1.1. Serotonergic Modulation: At the forefront of its mechanism is a potent antagonism of the serotonin (B10506) 5-HT2A receptor.[3][4] This action is complemented by moderate inhibition of the serotonin transporter (SERT), a mechanism shared with selective serotonin reuptake inhibitors (SSRIs).[1][4]

1.2. Dopaminergic Regulation: Lumateperone exhibits a dual action on dopamine (B1211576) D2 receptors, acting as a presynaptic partial agonist and a postsynaptic antagonist.[1] This allows for a fine-tuning of dopaminergic signaling.[3] It also possesses a moderate affinity for D1 and D4 receptors.[3]

1.3. Glutamatergic Enhancement: A key differentiator for lumateperone is its ability to modulate the glutamatergic system.[1][5] It enhances N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function, in part through a D1 receptor-dependent mechanism that leads to the phosphorylation of the GluN2B subunit of the NMDA receptor.[5][6] This modulation may be crucial for addressing the cognitive deficits seen in many neurodegenerative conditions.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of lumateperone for key neurotransmitter receptors and transporters.

| Target | Ki (nM) | Reference |

| Serotonin 5-HT2A | 0.54 | [3][5] |

| Dopamine D2 | 32 | [3] |

| Dopamine D1 | 52 | [3] |

| Serotonin Transporter (SERT) | 33 | [7] |

| Dopamine D4 | ~100 (predicted) | [8] |

| Alpha-1 Adrenergic | 73 | [3] |

Potential Applications in Neurodegenerative Disorders

While not yet approved for neurodegenerative diseases, preclinical and clinical investigations have explored lumateperone's potential in this domain, primarily focusing on Alzheimer's disease.

2.1. Alzheimer's Disease:

Lumateperone's potential in Alzheimer's disease has been investigated for the management of behavioral and psychological symptoms of dementia (BPSD), particularly agitation.[9][10][11]

-

Clinical Evidence: A Phase 3 clinical trial (NCT02817906) was initiated to evaluate the efficacy and safety of lumateperone for agitation in patients with probable Alzheimer's disease.[9] However, the trial was terminated prematurely due to a determination of futility, as it was unlikely to meet its primary endpoint.[9]

-

Preclinical Rationale: The rationale for its use in Alzheimer's stems from its potent 5-HT2A antagonism, which is thought to contribute to anti-aggressive and calming effects.[11] Furthermore, its pro-cognitive potential via glutamatergic modulation presents an intriguing, though currently unproven, avenue for exploration.[12] There is currently no direct evidence from animal models on the effect of lumateperone on core Alzheimer's pathologies such as amyloid-beta plaques and tau tangles.

2.2. Parkinson's Disease and Huntington's Disease:

Currently, there is a significant lack of direct preclinical or clinical evidence for the use of lumateperone in Parkinson's or Huntington's disease. Its low propensity for extrapyramidal symptoms (EPS) compared to other antipsychotics makes it a theoretically attractive option for managing psychosis in Parkinson's disease, a common and debilitating non-motor symptom. However, this remains speculative and requires dedicated investigation in relevant animal models (e.g., 6-OHDA or MPTP models for Parkinson's, and R6/2 or Q175 models for Huntington's).

Experimental Protocols

Detailed experimental protocols for the preclinical studies cited are not extensively available in the public domain. However, based on standard pharmacological and neuroscience research practices, the following methodologies are representative of the types of experiments conducted.

3.1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of lumateperone for various receptors and transporters.

-

Methodology:

-

Membrane Preparation: Homogenization of tissues or cells expressing the target receptor, followed by centrifugation to isolate the membrane fraction.

-

Incubation: Incubation of the membrane preparation with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of lumateperone.

-

Separation: Rapid filtration to separate bound from free radioligand.

-

Detection: Quantification of radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Calculation of IC50 values (concentration of lumateperone that inhibits 50% of radioligand binding) and subsequent conversion to Ki values using the Cheng-Prusoff equation.

-

3.2. In Vivo Microdialysis:

-

Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions following lumateperone administration.

-

Methodology:

-

Probe Implantation: Stereotaxic surgery to implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, striatum) of an anesthetized animal.

-

Perfusion: Continuous perfusion of the probe with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Collection of the dialysate, which contains neurotransmitters that have diffused across the probe's semipermeable membrane.

-

Analysis: Quantification of neurotransmitter levels in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Comparison of neurotransmitter levels before and after systemic administration of lumateperone.

-

Signaling Pathways and Experimental Workflows

4.1. Lumateperone's Core Signaling Pathways:

Caption: Core signaling pathways modulated by lumateperone.

4.2. Experimental Workflow for Preclinical Evaluation in Alzheimer's Disease Models:

Caption: Preclinical workflow for Alzheimer's disease evaluation.

4.3. Logical Relationship of Lumateperone's Pharmacology to Potential Neuroprotective Effects:

References

- 1. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Lumateperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Lumateperone Tosylate? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. annualreports.com [annualreports.com]

- 8. Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 10. Evidence on the New Drug Lumateperone (ITI-007) for Psychiatric and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neurologylive.com [neurologylive.com]

- 12. Intra-Cellular Therapies ITI-007 shows promise in dementia | Drug Discovery News [drugdiscoverynews.com]

Unveiling the Neuro-Anti-inflammatory Potential of Lumateperone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumateperone (B1672687), a mechanistically novel antipsychotic, has demonstrated significant efficacy in treating schizophrenia and bipolar depression. Beyond its well-characterized modulation of serotonergic, dopaminergic, and glutamatergic systems, emerging preclinical evidence reveals a compelling role for lumateperone in attenuating neuroinflammation. This technical guide provides an in-depth exploration of the anti-inflammatory properties of lumateperone within the central nervous system. We will dissect its mechanism of action, detail key experimental findings, provide comprehensive experimental protocols, and visualize the intricate signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for neuropsychiatric and neurodegenerative disorders with an inflammatory component.

Introduction: The Neuroinflammation-Psychiatric Disorder Axis

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the brain, is increasingly recognized as a critical contributor to the pathophysiology of a wide range of neuropsychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder. Chronic neuroinflammation can lead to synaptic dysfunction, neuronal injury, and disruptions in neurogenesis, ultimately contributing to the clinical manifestations of these conditions. Consequently, therapeutic agents with the ability to modulate neuroinflammatory processes hold significant promise for improving treatment outcomes.

Lumateperone's unique pharmacological profile, which includes potent serotonin (B10506) 5-HT2A receptor antagonism, dopamine (B1211576) D2 receptor postsynaptic antagonism and presynaptic partial agonism, and dopamine D1 receptor-dependent modulation of glutamate, positions it as a promising candidate for targeting the neuroinflammation-psychiatric disorder axis.[1][2][3][4]

Mechanism of Action: How Lumateperone Quells Neuroinflammation

Preclinical studies indicate that lumateperone exerts its anti-inflammatory effects through a multi-faceted mechanism, primarily by modulating key signaling pathways in the brain. The core of its action lies in its ability to reduce the production of pro-inflammatory cytokines while simultaneously boosting anti-inflammatory responses.

Impact on Cytokine Profile

Lumateperone has been shown to significantly reduce the levels of key pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in both the brain and serum of animal models of neuroinflammation.[1][5][6] Concurrently, it has been observed to increase the levels of the anti-inflammatory cytokine interleukin-10 (IL-10).[1] This shift in the cytokine balance from a pro-inflammatory to an anti-inflammatory state is a crucial aspect of its therapeutic potential.

Modulation of Key Signaling Pathways

Lumateperone's influence on cytokine production is mediated through its interaction with several key receptor systems and downstream signaling cascades:

-

Serotonin 5-HT2A Receptor Antagonism: The 5-HT2A receptor is implicated in inflammatory processes.[7][8][9][10] By acting as a potent antagonist at these receptors, lumateperone is thought to inhibit downstream pro-inflammatory signaling pathways.[3][11]

-

Dopamine D1 and D2 Receptor Modulation: Dopamine receptors, particularly D1 and D2 subtypes, are expressed on immune cells in the brain, including microglia, and play a role in regulating their activation state.[5][12][13][14][15] Lumateperone's modulation of these receptors likely contributes to its ability to suppress microglial-mediated neuroinflammation.

-

mTORC1 Signaling Pathway: The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a critical regulator of cellular metabolism and has been linked to the pro-inflammatory activation of microglia.[2][16][17][18][19] Preclinical data suggest that lumateperone can enhance mTORC1 pathway signaling in the prefrontal cortex, a mechanism that may contribute to its antidepressant and anti-inflammatory effects.[6]

Blood-Brain Barrier Integrity

Lumateperone has also been shown to influence the expression of genes involved in maintaining the integrity of the blood-brain barrier (BBB), such as claudin-5 and intercellular adhesion molecule 1 (ICAM-1).[1][6] By preserving BBB function, lumateperone may further limit the infiltration of peripheral immune cells and inflammatory mediators into the brain.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-inflammatory effects of lumateperone.

Table 1: Effect of Lumateperone on Pro-Inflammatory Cytokine Levels in the Brain

| Cytokine | Animal Model | Lumateperone Dose | Induction Agent | Reduction vs. Control | p-value | Reference |

| IL-1β | Mouse | 3 mg/kg | LPS | Significant | < 0.001 | [1] |

| IL-6 | Mouse | 3 mg/kg | LPS | Significant | < 0.001 | [1] |

| TNF-α | Mouse | 0.3, 3, 8 mg/kg | LPS | Dose-dependent | < 0.05, < 0.001 | [1] |

Table 2: Effect of Lumateperone on Anti-Inflammatory Cytokine Levels in the Brain

| Cytokine | Animal Model | Lumateperone Dose | Induction Agent | Increase vs. Control | p-value | Reference |

| IL-10 | Mouse | 3, 8 mg/kg | LPS | Significant | < 0.01, < 0.001 | [1] |

Table 3: Effect of Lumateperone on Pro-Inflammatory Cytokine Levels in Serum

| Cytokine | Animal Model | Lumateperone Dose | Induction Agent | Reduction (pg/ml or ng/ml) | p-value | Reference |

| IL-1β | Male Mouse | 3 mg/kg | LPS | LPS: 6.267, LPS+Luma: 2.686 | 0.0081 | [1] |

| IL-6 | Male Mouse | 3 mg/kg | LPS | LPS: 14.52 ng/ml, LPS+Luma: 1.494 ng/ml | < 0.0001 | [1] |

| TNF-α | Male Mouse | 3 mg/kg | LPS | LPS: 335.3, LPS+Luma: 56.33 | < 0.0001 | [1] |

| IL-6 | Female Mouse | 3 mg/kg | LPS | LPS: 5.075 ng/ml, LPS+Luma: 0.2377 ng/ml | < 0.0001 | [1] |

| TNF-α | Female Mouse | 3 mg/kg | LPS | LPS: 186.4, LPS+Luma: 18.69 | < 0.01 | [1] |

Table 4: Effect of Lumateperone on Anti-Inflammatory Cytokine Levels in Serum

| Cytokine | Animal Model | Lumateperone Dose | Induction Agent | Increase (pg/ml) | Reference |

| IL-10 | Female Mouse | Not Specified | LPS | LPS: 65.14, LPS+Luma: 211.7 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of lumateperone's anti-inflammatory properties.

Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This protocol describes the induction of a systemic inflammatory response that leads to neuroinflammation.

Materials:

-

C57BL/6 mice

-

Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype 0111:B4)

-

Sterile, pyrogen-free saline

-

Lumateperone

-

Vehicle for lumateperone

Procedure:

-

Acclimate mice to the housing facility for at least one week before the experiment.

-

Prepare a stock solution of LPS in sterile, pyrogen-free saline. A typical dose to induce neuroinflammation is 0.25-1 mg/kg.

-

Prepare lumateperone in a suitable vehicle. Doses used in preclinical studies range from 0.3 to 8 mg/kg.

-

Administer lumateperone or vehicle to the mice via intraperitoneal (i.p.) injection.

-

Thirty minutes after lumateperone/vehicle administration, inject LPS or saline (for control group) i.p.

-

Monitor animals for signs of sickness behavior (e.g., lethargy, piloerection).

-

At a predetermined time point (e.g., 2, 4, 6, or 24 hours post-LPS injection), euthanize the animals and collect brain tissue and blood for analysis.

Measurement of Cytokine Levels by ELISA

This protocol outlines the quantification of cytokine proteins in brain tissue homogenates.

Materials:

-

Brain tissue (e.g., hippocampus, prefrontal cortex)

-

Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)

-

Commercial ELISA kits for specific cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10)

-

Microplate reader

Procedure:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant, which contains the soluble proteins.

-

Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA assay).

-

Perform the ELISA according to the manufacturer's instructions provided with the commercial kit. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the brain tissue supernatant (and standards) to the wells.

-

Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of the cytokine in the samples by comparing the absorbance values to a standard curve.

-

Normalize the cytokine concentration to the total protein concentration of the sample.

Quantification of Cytokine mRNA by RT-qPCR

This protocol describes the measurement of cytokine gene expression in brain tissue.

Materials:

-

Brain tissue

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument

-

Primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH, β-actin)

-

SYBR Green or TaqMan probe-based qPCR master mix

Procedure:

-

Extract total RNA from the brain tissue using a commercial RNA extraction kit, following the manufacturer's protocol.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Set up the qPCR reaction by combining the cDNA, forward and reverse primers for the target gene and housekeeping gene, and the qPCR master mix.

-

Run the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the qPCR data to determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of the target cytokine genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

NanoString nCounter Gene Expression Analysis

This protocol provides an overview of a high-throughput method for analyzing the expression of a panel of genes related to neuroinflammation.

Materials:

-

Brain tissue

-

RNA extraction kit

-

NanoString nCounter Analysis System

-

nCounter Neuroinflammation Panel (or other relevant panel)

Procedure:

-

Extract high-quality total RNA from the brain tissue.

-

Quantify the RNA and assess its integrity.

-

Hybridize the RNA samples with the nCounter Reporter and Capture Probes from the Neuroinflammation Panel. This process does not require reverse transcription or amplification.

-

Load the hybridized samples onto the nCounter Prep Station for automated removal of excess probes and immobilization of the probe-target complexes on a cartridge.

-

Transfer the cartridge to the nCounter Digital Analyzer for data acquisition. The analyzer counts the individual fluorescent barcodes corresponding to each target gene.

-

Analyze the digital count data using the nSolver Analysis Software. This includes data normalization, quality control, and differential gene expression analysis.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Lumateperone's anti-inflammatory signaling cascade.

Caption: Workflow for analyzing lumateperone's effect on cytokines.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the anti-inflammatory properties of lumateperone in the brain. Its ability to modulate key cytokine profiles through a unique mechanism of action involving serotonergic, dopaminergic, and mTORC1 signaling pathways highlights its potential as a therapeutic agent for a range of neuropsychiatric and neurodegenerative disorders where neuroinflammation is a key pathological feature.

Future research should focus on further elucidating the precise molecular mechanisms underlying lumateperone's anti-inflammatory effects. Investigating its impact on different glial cell subtypes and exploring its long-term effects on neuroinflammation and neuronal plasticity will be crucial. Furthermore, clinical studies are warranted to translate these promising preclinical findings into tangible therapeutic benefits for patients suffering from devastating brain disorders. This guide provides a solid foundation for researchers to design and execute such studies, ultimately advancing our understanding and treatment of neuroinflammation-related conditions.

References

- 1. Lumateperone Normalizes Pathological Levels of Acute Inflammation through Important Pathways Known to Be Involved in Mood Regulation | Journal of Neuroscience [jneurosci.org]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lumateperone Normalizes Pathological Levels of Acute Inflammation through Important Pathways Known to Be Involved in Mood Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin 5-HT2A Receptor Function as a Contributing Factor to Both Neuropsychiatric and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo | PLOS One [journals.plos.org]

- 9. Serotonin 5-HT2A receptor activation blocks TNF-α mediated inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 11. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of dopamine D2 receptors attenuates neuroinflammation and ameliorates the memory impairment induced by rapid eye movement sleep deprivation in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunomodulatory Effects of Dopamine in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Activation of Dopamine D2 Receptor Suppresses Neuroinflammation through αB-crystalline by Inhibition of NF-κB Nuclear Translocation in Experimental ICH Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. JCI - mTOR-dependent translation amplifies microglia priming in aging mice [jci.org]

- 18. mTORC1 pathway disruption ameliorates brain inflammation following stroke via a shift in microglia phenotype from M1 type to M2 type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

Caplyta's Impact on Neural Circuit Activity in the Prefrontal Cortex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caplyta® (lumateperone) is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression. Its unique pharmacological profile, characterized by a combination of high-affinity serotonin (B10506) 5-HT2A receptor antagonism, moderate dopamine (B1211576) D2 receptor antagonism, and serotonin transporter (SERT) inhibition, suggests a distinct mechanism of action on neural circuitry, particularly within the prefrontal cortex (PFC). This region is critically implicated in the pathophysiology of schizophrenia and mood disorders, governing cognitive function, emotional regulation, and executive processing. This technical guide provides an in-depth analysis of this compound's effects on the neural circuits of the prefrontal cortex, integrating quantitative data, detailed experimental methodologies, and visual representations of its complex signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinities and receptor occupancy of this compound, providing a quantitative basis for its pharmacological effects.

Table 1: this compound (Lumateperone) Receptor Binding Affinities (Ki, nM)

| Receptor | Binding Affinity (Ki, nM) | Reference(s) |

| Serotonin 5-HT2A | 0.54 | [1][2] |

| Dopamine D2 | 32 | [1][2] |

| Serotonin Transporter (SERT) | 33 - 62 | [1][2] |

| Dopamine D1 | 52 | [1] |

| Dopamine D4 | <100 | [1] |

| Alpha-1A Adrenergic | <100 | [1] |

| Alpha-1B Adrenergic | <100 | [1] |

| Muscarinic Receptors | Low Affinity (>1000) | [1] |

| Histaminergic H1 Receptors | Low Affinity (>1000) | [1] |

Table 2: this compound (Lumateperone) Receptor Occupancy in Humans

| Receptor | Dose | Occupancy | Method | Reference(s) |

| Serotonin 5-HT2A | 10 mg (single oral dose) | >80% (cortical) | PET | [1] |

| Serotonin Transporter (SERT) | 40 mg | Up to 33% (striatal) | PET | [1] |

| Dopamine D2 | 60 mg (at steady state) | ~39% (peak, dorsal striatum) | PET with 11C-raclopride | [3] |

Core Signaling Pathways and Mechanisms of Action

This compound's unique receptor binding profile translates into a multi-faceted impact on prefrontal cortex neurobiology. It simultaneously modulates serotonergic, dopaminergic, and glutamatergic systems.

Serotonergic Modulation

With its high affinity for 5-HT2A receptors, this compound acts as a potent antagonist.[1][2] This action is believed to contribute to its antipsychotic effects and may mitigate some of the extrapyramidal side effects associated with D2 receptor blockade. Furthermore, its inhibition of SERT is thought to enhance serotonergic neurotransmission, potentially contributing to its antidepressant and anxiolytic properties.[2][4]

Dopaminergic Modulation

This compound exhibits a moderate affinity for D2 receptors, acting as a presynaptic partial agonist and a postsynaptic antagonist.[4] This dual action allows for a fine-tuning of dopamine signaling. The presynaptic partial agonism can reduce dopamine release in hyperdopaminergic states, while the postsynaptic antagonism blocks the effects of excess dopamine. Notably, at clinically effective doses, this compound occupies a lower percentage of striatal D2 receptors compared to many other antipsychotics, which is consistent with its favorable side-effect profile regarding motor symptoms and hyperprolactinemia.[3]

Glutamatergic Modulation

A key aspect of this compound's mechanism in the PFC is its indirect modulation of the glutamatergic system. Preclinical studies have demonstrated that lumateperone (B1672687) facilitates N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated currents in the medial prefrontal cortex (mPFC).[5][6] This effect is dependent on dopamine D1 receptor activation.[5][6] By enhancing glutamatergic neurotransmission, this compound may address the hypofunction of NMDA receptors implicated in the cognitive and negative symptoms of schizophrenia.[4]

Experimental Protocols

This section details the methodologies employed in key preclinical studies that have elucidated this compound's impact on prefrontal cortex activity.

Radioligand Binding Assays for Receptor Affinity (Ki) Determination